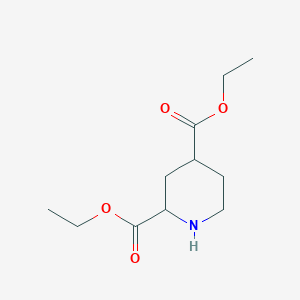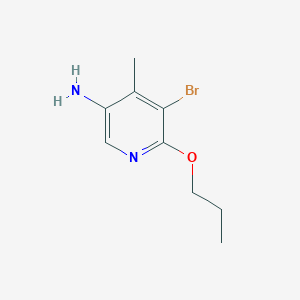
1-Bromo-2-propoxycyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-propoxycyclopentane is an organic compound with the molecular formula C8H15BrO. It is a derivative of cyclopentane, where a bromine atom and a propoxy group are substituted at the first and second positions, respectively. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-propoxycyclopentane can be synthesized through the bromination of 2-propoxycyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-propoxycyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The propoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert it to alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: 2-Propoxycyclopentanol, 2-Propoxycyclopentanenitrile.
Elimination: 2-Propoxycyclopentene.
Oxidation: 2-Propoxycyclopentanone, 2-Propoxycyclopentanoic acid.
Reduction: 2-Propoxycyclopentanol.
Scientific Research Applications
1-Bromo-2-propoxycyclopentane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds.
Material Science: As a building block for the synthesis of polymers and other advanced materials.
Biological Studies: Investigating its effects on biological systems and potential use as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-Bromo-2-propoxycyclopentane involves its reactivity due to the presence of the bromine atom and the propoxy group. The bromine atom can participate in nucleophilic substitution reactions, while the propoxy group can undergo various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorocyclopentane: Similar structure with a chlorine atom instead of a propoxy group.
2-Bromo-1-propoxycyclopentane: Isomer with the bromine and propoxy groups at different positions.
1-Bromo-2-methoxycyclopentane: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
1-Bromo-2-propoxycyclopentane is unique due to the presence of both a bromine atom and a propoxy group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-bromo-2-propoxycyclopentane |
InChI |
InChI=1S/C8H15BrO/c1-2-6-10-8-5-3-4-7(8)9/h7-8H,2-6H2,1H3 |
InChI Key |
LUMINGGCJBPFTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1CCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Racemic-(3R,3aS,6aS)-tert-butyl3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13062436.png)
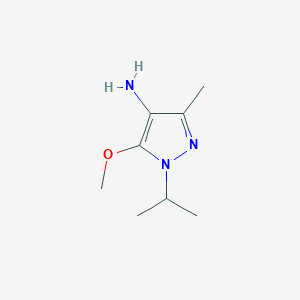
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13062445.png)
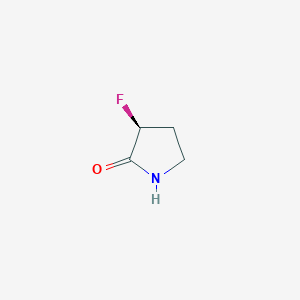
![4-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,2-dimethylcyclohexane](/img/structure/B13062453.png)
![4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13062468.png)
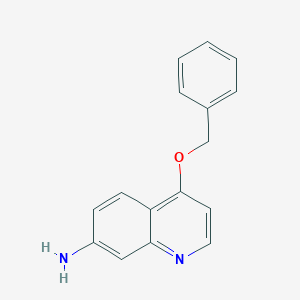
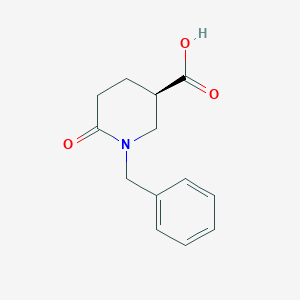
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]](/img/structure/B13062485.png)
![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide](/img/structure/B13062502.png)

